2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one
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Overview
Description
2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one is an organic compound with a complex structure that includes a naphthalene ring system substituted with a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one typically involves the reaction of naphthalene derivatives with methylsulfanyl reagents under controlled conditions. One common method is the reaction of 2-methylsulfanylbenzaldehyde with cyclohexanone in the presence of a base, such as sodium hydroxide, to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar reaction conditions as those used in laboratory settings, scaled up to accommodate larger quantities of reactants and products.
Chemical Reactions Analysis
Types of Reactions
2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties, although specific applications are still under research.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one involves its interaction with various molecular targets. The methylsulfanyl group can participate in redox reactions, while the naphthalene ring system can interact with aromatic systems in biological molecules. These interactions can lead to changes in the activity of enzymes or other proteins, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylsulfanylbenzoic acid
- 2-Methylsulfanylphenyl acetate
- 2-Methylsulfanylbenzaldehyde
Uniqueness
2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
111017-52-8 |
---|---|
Molecular Formula |
C12H12OS |
Molecular Weight |
204.29 g/mol |
IUPAC Name |
2-(methylsulfanylmethylidene)-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C12H12OS/c1-14-8-10-7-6-9-4-2-3-5-11(9)12(10)13/h2-5,8H,6-7H2,1H3 |
InChI Key |
ZYLGLKLRVGCQNH-UHFFFAOYSA-N |
Canonical SMILES |
CSC=C1CCC2=CC=CC=C2C1=O |
Origin of Product |
United States |
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